molecular formula C15H24N2O B12121154 Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- CAS No. 21867-74-3

Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-

Cat. No.: B12121154
CAS No.: 21867-74-3
M. Wt: 248.36 g/mol
InChI Key: WGTBQMZUCWMPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 4-(2-methylpropoxy)benzyl chloride.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where piperazine reacts with 4-(2-methylpropoxy)benzyl chloride under basic conditions. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1-Phenylpiperazine: Known for its psychoactive properties and use in medicinal chemistry.

    1-Methyl-4-(2-methylpropenyl)piperazine: Another derivative with distinct chemical properties.

Uniqueness

Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the 2-methylpropoxy group on the phenyl ring can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for targeted research and development.

Properties

CAS No.

21867-74-3

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-[[4-(2-methylpropoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-14(4-6-15)11-17-9-7-16-8-10-17/h3-6,13,16H,7-12H2,1-2H3

InChI Key

WGTBQMZUCWMPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.